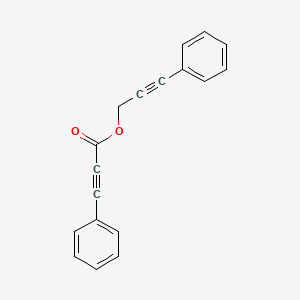
1,1,3-Trichlorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichlorononane is an organic compound with the molecular formula C9H17Cl3 It belongs to the class of polychloroalkanes, which are characterized by the presence of multiple chlorine atoms attached to an alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Trichlorononane can be synthesized through the chlorination of nonane. The process involves the substitution of hydrogen atoms in nonane with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron or aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where nonane is exposed to chlorine gas in the presence of a catalyst. The reaction is monitored to control the degree of chlorination and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Trichlorononane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of nonanoic acid or nonanol.
Reduction: Formation of 1,1-dichlorononane or nonane.
Substitution: Formation of 1,1,3-trihydroxy nonane or 1,1,3-triamino nonane.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,1,3-Trichlorononane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,3-Trichloropentane: Similar in structure but with a shorter carbon chain.
1,2,3-Trichloropentane: Differing in the position of chlorine atoms.
1,1,1-Trichlorononane: Differing in the position of chlorine atoms.
Uniqueness: 1,1,3-Trichlorononane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
10575-86-7 |
|---|---|
Molekularformel |
C9H17Cl3 |
Molekulargewicht |
231.6 g/mol |
IUPAC-Name |
1,1,3-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-2-3-4-5-6-8(10)7-9(11)12/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
IWEJUSZBGLKHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


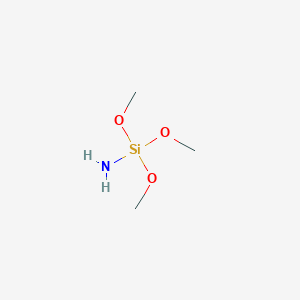

![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
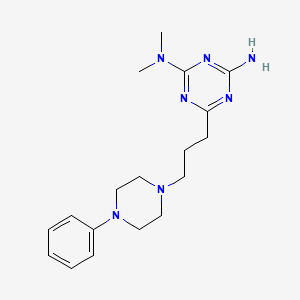
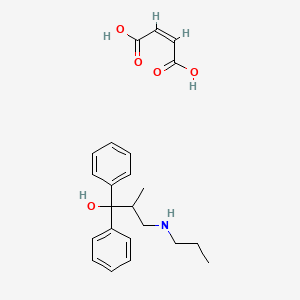

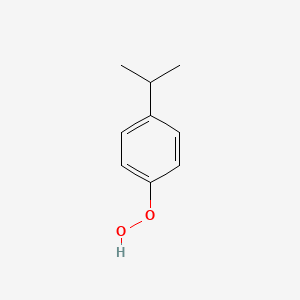
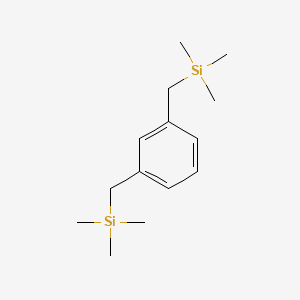

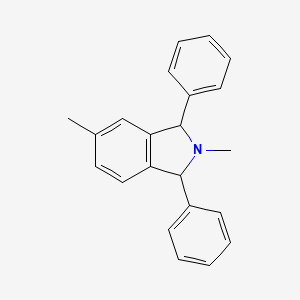
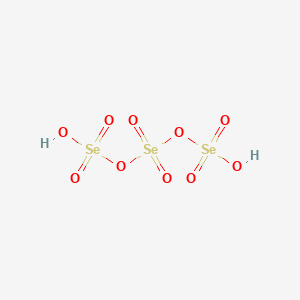
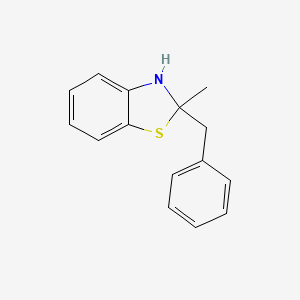
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
